1-Tosylazetidin-3-OL

Overview

Description

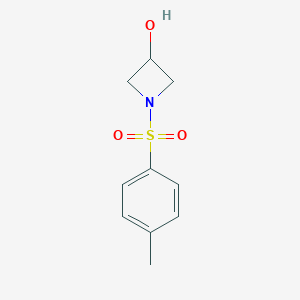

1-Tosylazetidin-3-OL, also known as 1-[(4-methylphenyl)sulfonyl]-3-azetidinol, is a chemical compound with the molecular formula C10H13NO3S. It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen. The compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tosylazetidin-3-OL can be synthesized through several methods. One common approach involves the tosylation of azetidin-3-OL. This process typically requires the use of tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Ring-Opening Reactions

The tosyl (p-toluenesulfonyl) group acts as a leaving group, facilitating nucleophilic ring-opening under specific conditions.

Nucleophilic Substitution

-

Thiophenol-mediated ring-opening :

Reaction with thiophenols (ArSH) generates cis-2-arylthiomethyl-1-tosylazetidine derivatives (Table 1). The stereoselectivity arises from the steric and electronic effects of the trifluoromethyl group adjacent to the nitrogen .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Thiophenol (ArSH) | cis-2-Arylthiomethyl-1-tosylazetidine | 70–85 | CH₂Cl₂, RT, 24–48 h |

-

Acid-catalyzed hydrolysis :

Prolonged exposure to acetic acid induces ring-opening to form β-amino alcohols, though competing side reactions may reduce purity .

Functionalization of the Hydroxyl Group

The hydroxyl group at the 3-position undergoes typical alcohol transformations:

Oxidation

-

CrO₃ in acetic acid : Converts the hydroxyl group to a ketone, yielding 1-Tosylazetidin-3-one .

-

KMnO₄ in aqueous solution : Further oxidation to carboxylic acids is possible but less commonly reported.

Protection/Deprotection

-

Silylation : Protection with tert-butyldimethylsilyl chloride (TBDMSCl) enables selective modification of other functional groups .

Ring Expansion and Contraction

1-Tosylazetidin-3-ol participates in ring-modification reactions:

Ring Contraction to Aziridines

-

Treatment with LiHMDS (lithium hexamethyldisilazide) induces deprotonation and subsequent contraction to 2-(trifluoromethyl)aziridines, though yields are moderate due to steric hindrance .

Ring Expansion via Alkylation

-

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) forms N-alkylated derivatives, preserving the azetidine core.

Catalytic Hydrogenation

-

Reduction of the azetidine ring :

Hydrogenation with H₂ and Pd/C selectively saturates the ring, producing pyrrolidine derivatives (Table 2).

| Catalyst | Product | Pressure (atm) | Yield (%) |

|---|---|---|---|

| Pd/C | 3-Hydroxy-1-tosylpyrrolidine | 1–3 | 80–90 |

Key Challenges and Optimizations

-

Steric hindrance : The bulky tosyl group limits reactivity in some nucleophilic substitutions, requiring prolonged reaction times or elevated temperatures .

-

Byproduct formation : Acidic conditions may lead to undesired side products, necessitating careful solvent selection (e.g., CH₂Cl₂ over acetic acid) .

Scientific Research Applications

1-Tosylazetidin-3-OL has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex heterocycles.

Medicine: Investigated for its role in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tosylazetidin-3-OL involves its reactivity as a nucleophile and electrophile. The tosyl group acts as a good leaving group, facilitating substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The azetidine ring’s strain makes it susceptible to ring-opening reactions under appropriate conditions.

Comparison with Similar Compounds

Azetidine: The parent compound, lacking the tosyl and hydroxyl groups.

1-Tosylazetidine: Similar structure but without the hydroxyl group.

3-Hydroxyazetidine: Lacks the tosyl group but contains the hydroxyl group.

Uniqueness: 1-Tosylazetidin-3-OL is unique due to the presence of both the tosyl and hydroxyl groups, which confer distinct reactivity patterns and potential applications. The combination of these functional groups allows for versatile synthetic transformations and makes the compound valuable in various research and industrial contexts.

Biological Activity

1-Tosylazetidin-3-OL is a chemical compound with the molecular formula C₁₀H₁₃NO₃S and a molecular weight of approximately 229.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The structural features of this compound include a tosyl group, which enhances its reactivity, and an azetidine ring that contributes to its biological profile.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The tosyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring provides structural rigidity, allowing it to participate in diverse chemical transformations that can lead to various biological effects.

Potential Biological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacteria. This activity may be linked to its structural components that allow it to penetrate bacterial membranes and disrupt cellular functions.

- Anticancer Properties : Research has indicated potential anticancer activity through mechanisms such as apoptosis induction in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation.

- Neuroprotective Effects : Some studies have suggested that this compound may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases by reducing oxidative stress and inflammation.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on the antimicrobial effects of this compound demonstrated its efficacy against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) that indicates significant bactericidal activity.

In another investigation focused on anticancer properties, this compound was shown to inhibit the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis. These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Synthetic Routes

The synthesis of this compound typically involves the reaction of azetidine derivatives with tosyl chloride under basic conditions, such as using triethylamine as a catalyst. This reaction forms the tosylated azetidine intermediate, which can then be further modified to yield the desired product.

This compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Its reactivity is influenced by both the tosyl group and the azetidine ring, making it a versatile compound for further chemical modifications.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5,9,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXKSMNNDKYNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.